Methyl 4-((2-(thiophen-3-yl)benzyl)carbamoyl)benzoate
Description
Methyl 4-((2-(thiophen-3-yl)benzyl)carbamoyl)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a carbamoyl linkage and a benzyl-thiophene moiety. The compound’s structure combines a thiophene ring (a sulfur-containing heterocycle) with a benzyl carbamate group, which may influence its solubility, bioavailability, and binding interactions with biological targets.
Properties
IUPAC Name |
methyl 4-[(2-thiophen-3-ylphenyl)methylcarbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3S/c1-24-20(23)15-8-6-14(7-9-15)19(22)21-12-16-4-2-3-5-18(16)17-10-11-25-13-17/h2-11,13H,12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQZVXJDBJJQJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling Route
The synthesis begins with the preparation of 2-bromobenzyl bromide, which undergoes Suzuki coupling with thiophen-3-ylboronic acid under palladium catalysis:
Reaction Conditions
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: K₂CO₃ (2 equiv)
- Solvent: Dioxane/H₂O (4:1)
- Temperature: 80°C, 12 h
The resultant 2-(thiophen-3-yl)benzyl bromide is subsequently subjected to ammonolysis using aqueous ammonia in THF at 60°C for 6 h, yielding 2-(thiophen-3-yl)benzylamine.
Yield Optimization
Reductive Amination Pathway
An alternative approach employs 2-(thiophen-3-yl)benzaldehyde, which undergoes reductive amination with ammonium acetate and NaBH₃CN in methanol:
$$
\text{2-(Thiophen-3-yl)benzaldehyde} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{2-(Thiophen-3-yl)benzylamine}
$$
Key Parameters
- pH control (4–5) using acetic acid.
- Reaction time: 8 h at 25°C.
- Yield: 78% after column chromatography.
Preparation of Methyl 4-(Chlorocarbonyl)benzoate
Direct Chlorination of Methyl 4-Carboxybenzoate
Methyl 4-carboxybenzoate is treated with thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane:
$$
\text{Methyl 4-carboxybenzoate} + \text{SOCl}2 \xrightarrow{\Delta, 4\,h} \text{Methyl 4-(chlorocarbonyl)benzoate} + \text{SO}2 + \text{HCl}
$$
Optimization Notes
Stepwise Esterification and Activation
For substrates sensitive to SOCl₂, a two-step protocol is employed:
- Esterification : 4-Carboxybenzoic acid is refluxed with methanol and H₂SO₄ (cat.) to yield methyl 4-carboxybenzoate.
- Activation : The acid is converted to the acid chloride using oxalyl chloride and DMF (cat.) in DCM at 0°C.
Amide Bond Formation Strategies
Schotten-Baumann Reaction
The classic method involves reacting methyl 4-(chlorocarbonyl)benzoate with 2-(thiophen-3-yl)benzylamine in a biphasic system:
Procedure
Coupling Reagent-Mediated Synthesis
Modern approaches utilize HATU or EDCl/HOBt for improved efficiency:
HATU Protocol
EDCl/HOBt System
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Schotten-Baumann | Biphasic, 0–25°C | 76 | 95.2 | Moderate |
| HATU Coupling | DMF, DIPEA | 88 | 98.5 | High |
| EDCl/HOBt | DCM, RT | 82 | 97.8 | High |
The HATU-mediated method offers superior yield and purity, albeit at higher reagent cost. Industrial-scale applications may prefer EDCl/HOBt for economic viability.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography (hexane/EtOAc 3:1 → 1:2) to isolate the target compound as a white solid.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (s, 1H, Thiophene-H), 7.45–7.32 (m, 4H, Ar-H), 6.95 (dd, J = 5.0, 3.0 Hz, 1H, Thiophene-H), 4.62 (d, J = 5.6 Hz, 2H, CH₂), 3.92 (s, 3H, OCH₃).
- ¹³C NMR (101 MHz, CDCl₃): δ 166.5 (C=O), 165.8 (COO), 140.2–125.1 (Ar-C), 52.3 (OCH₃), 43.8 (CH₂).
- HRMS : [M+H]⁺ calcd. for C₂₁H₁₈NO₃S: 364.1006; found: 364.1009.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-(thiophen-3-yl)benzyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, targeting the ester or carbamate groups.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, facilitated by reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Bromine in carbon tetrachloride at low temperatures.
Major Products Formed
Oxidation: Sulfoxides or sulfones depending on the extent of oxidation.
Reduction: Corresponding alcohols or amines.
Substitution: Brominated or nitrated derivatives of the original compound.
Scientific Research Applications
Methyl 4-((2-(thiophen-3-yl)benzyl)carbamoyl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in organic semiconductors and light-emitting diodes due to the electronic properties of the thiophene ring.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of Methyl 4-((2-(thiophen-3-yl)benzyl)carbamoyl)benzoate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase in anti-inflammatory pathways or kinases in cancer pathways.
Pathways Involved: The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent biochemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
HDAC-Targeting Analog: Benzyl 4-Chloro-3-[4-(2-Methoxy-2-Oxoethoxy)Benzamido]Benzoate (Compound 23)
- Structure : Features a chloro-substituted benzyl ester and a methoxy-acetoxybenzamido group.
- Synthesis: Prepared via coupling of 4-(2-methoxy-2-oxoethoxy)benzoic acid (21) and benzyl 3-amino-4-chlorobenzoate (22) using Method IIIC .
- Functional Differences : The chloro and acetoxy substituents enhance steric bulk and electronic effects compared to the thiophene-containing target compound. These modifications likely improve HDAC8 inhibition by increasing interactions with the enzyme’s active site .
Thiophene-Based Kinase Inhibitor: Methyl 3-(2-(4-((tert-Butyldimethylsilyl)Oxy)But-1-yn-1-yl)-5-(4-Fluorophenyl)-4-(Pyridin-4-yl)Thiophen-3-yl)Benzoate (Compound 8)
- Structure : Incorporates a pyridinyl group, fluorophenyl substituent, and silyl-protected alkyne chain.
- Application : Acts as a p38α MAP kinase inhibitor, with the fluorophenyl group enhancing target selectivity .
- Divergence : The absence of a carbamoyl linkage and the presence of a pyridine ring differentiate it from the target compound, likely directing its activity toward kinase pathways rather than HDACs .
Sulfonylurea Herbicides: Methyl Benzoate Derivatives (e.g., Metsulfuron Methyl Ester)
- Structure : Contains a sulfonylurea bridge and triazine ring, unlike the carbamoyl-thiophene motif in the target compound.
- Function: Used as herbicides due to their inhibition of acetolactate synthase (ALS) in plants.
Key Data Table: Structural and Functional Comparison
*Estimated based on structural analogs.
Research Findings and Implications
- HDAC Inhibitors: The carbamoyl group in the target compound may mimic the zinc-binding motifs of HDAC inhibitors, as seen in Compound 23 .
- Solubility vs. Bioactivity : The target compound’s XlogP (2.8) suggests better lipid solubility than metsulfuron methyl ester (XlogP 1.1), which may enhance cellular uptake but reduce aqueous stability .
- Kinase vs. HDAC Selectivity : The pyridinyl and fluorophenyl groups in Compound 8 demonstrate how aromatic substituents can redirect activity toward kinases, underscoring the importance of substituent choice in drug design .
Q & A
Q. What are the optimal synthetic routes for Methyl 4-((2-(thiophen-3-yl)benzyl)carbamoyl)benzoate, and what coupling reagents are recommended?
The synthesis typically involves multi-step reactions, including amide bond formation and ester deprotection. A common approach is:
- Reacting a benzyl-protected intermediate (e.g., benzyl 3-amino-4-chlorobenzoate) with a carboxylic acid derivative (e.g., 4-(methoxycarbonyl)benzoic acid) using carbodiimide-based coupling reagents (e.g., EDC/HCl or DCC) .
- Deprotection of the benzyl ester via catalytic hydrogenation or acidic hydrolysis .
- Final coupling with thiophene-containing benzylamine derivatives under mild conditions (e.g., HATU or DIPEA in DMF) . Key Methodological Tip : Monitor reaction progress via TLC (silica gel, UV detection) and purify intermediates via column chromatography (hexane/EtOAc gradient).
Q. How can researchers confirm the structural integrity and purity of this compound?
Use a combination of analytical techniques:
- NMR Spectroscopy : - and -NMR to verify aromatic protons (δ 6.8–8.2 ppm), ester carbonyl (δ ~165 ppm), and amide NH (δ ~8–10 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]) and rule out impurities .
- HPLC : Reverse-phase C18 column (ACN/water gradient) to assess purity (>95% recommended for biological assays) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Storage : Keep in airtight containers at 2–8°C, away from light and moisture .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and dissolution .
- Hazard Mitigation : Classified as acutely toxic (Category 4 for oral/dermal/inhalation). In case of exposure, flush eyes/skin with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions may arise from differences in:
- Assay Conditions : Compare buffer pH, incubation time, and cell lines used (e.g., neuroblastoma vs. carcinoma models) .
- Compound Purity : Re-test batches with ≥95% purity (HPLC-validated) and exclude DMSO lot variability .
- Dosage Range : Perform dose-response curves (e.g., 0.1–100 µM) to identify IC discrepancies . Case Study : A 2022 study observed HDAC8 inhibition at 10 µM, but a 2023 report found no activity—later attributed to residual solvents in the earlier batch .
Q. What structure-activity relationship (SAR) insights guide the optimization of this compound for HDAC inhibition?
Key structural features and modifications include:
Q. What mechanistic studies are recommended to elucidate this compound’s interaction with biological targets?
- Enzyme Assays : Measure HDAC inhibition via fluorometric kits (e.g., BPS Bioscience) using HeLa cell lysates .
- Cellular Uptake : Track intracellular accumulation via LC-MS/MS in neuroblastoma (SH-SY5Y) cells .
- Protein Binding : Use surface plasmon resonance (SPR) to quantify binding kinetics (K) with recombinant HDAC8 .
Q. How can researchers design experiments to assess the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
